molecular formula C16H20BNO4 B8245620 Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carboxylate

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carboxylate

Cat. No.: B8245620
M. Wt: 301.1 g/mol
InChI Key: BZBYZUQGTVRRSY-UHFFFAOYSA-N
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Description

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carboxylate: is a boronic ester derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carboxylate typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed borylation of 7-bromo-1H-indole-5-carboxylate using bis(pinacolato)diboron. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed:

    Oxidation: 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-boronic acid.

    Reduction: 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-methanol.

    Substitution: Various substituted indole derivatives depending on the coupling partner used.

Scientific Research Applications

Chemistry: Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carboxylate is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize biologically active molecules, including potential drug candidates. The indole core is a common structural motif in many natural products and pharmaceuticals, making this compound a versatile precursor for drug discovery .

Industry: In the materials science industry, this compound can be used to create advanced materials with specific properties, such as organic semiconductors and light-emitting diodes (LEDs). Its ability to undergo various chemical transformations makes it a valuable component in the development of new materials .

Mechanism of Action

The mechanism of action of Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carboxylate depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The indole core can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

  • 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
  • 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness: Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carboxylate is unique due to its indole core, which is a versatile scaffold in organic synthesis and drug discovery. The presence of the boronic ester group further enhances its reactivity and utility in various chemical transformations, making it a valuable compound in both academic and industrial research .

Properties

IUPAC Name

methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)12-9-11(14(19)20-5)8-10-6-7-18-13(10)12/h6-9,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBYZUQGTVRRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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